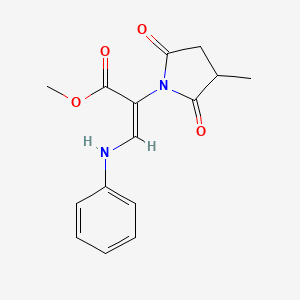
Dhx9-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dhx9-IN-3 is a small molecule inhibitor targeting the DEAH-box helicase 9 (DHX9), an ATP-independent RNA helicase. DHX9 plays a crucial role in various cellular processes, including replication, transcription, translation, RNA splicing, and RNA processing. Overexpression of DHX9 has been observed in multiple cancer types, making it an attractive target for oncology drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dhx9-IN-3 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:
Formation of Core Structure: This step typically involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Dhx9-IN-3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
Dhx9-IN-3 has several scientific research applications, particularly in the fields of oncology and molecular biology:
Cancer Research: This compound has shown potential as a therapeutic agent in microsatellite instable colorectal cancer by inducing replication stress and apoptosis in cancer cells
Molecular Biology: The compound is used to study the role of DHX9 in RNA processing and genomic stability.
Drug Discovery: this compound serves as a lead compound for developing new inhibitors targeting DHX9.
Mécanisme D'action
Dhx9-IN-3 exerts its effects by inhibiting the ATPase activity of DHX9, thereby preventing the unwinding and resolution of double-stranded and single-stranded DNA/RNA hybrids. This inhibition leads to the accumulation of RNA/DNA secondary structures, such as R-loops and circular RNA, inducing replication stress and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dhx9-IN-2: Another inhibitor targeting DHX9 with similar anti-cancer properties.
ATX968: A DHX9 inhibitor that has shown robust and durable tumor regression in preclinical models.
Uniqueness
Dhx9-IN-3 is unique due to its high selectivity and potency in inhibiting DHX9, making it a promising candidate for further development as an oncology therapeutic. Its ability to induce replication stress specifically in microsatellite instable tumors highlights its potential for targeted cancer therapy .
Propriétés
Formule moléculaire |
C24H20ClFN4O4S2 |
|---|---|
Poids moléculaire |
547.0 g/mol |
Nom IUPAC |
N-[3-chloro-5-(methanesulfonamido)phenyl]-4-[3-[(5-fluoropyridin-3-yl)methoxy]pyridin-2-yl]-5-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C24H20ClFN4O4S2/c1-14-20(23-21(4-3-5-28-23)34-13-15-6-17(26)12-27-11-15)10-22(35-14)24(31)29-18-7-16(25)8-19(9-18)30-36(2,32)33/h3-12,30H,13H2,1-2H3,(H,29,31) |
Clé InChI |
ZYOZMPHRCIZYSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)C(=O)NC2=CC(=CC(=C2)Cl)NS(=O)(=O)C)C3=C(C=CC=N3)OCC4=CC(=CN=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12368188.png)


![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)
![N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)


![(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368241.png)


![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)


![3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12368273.png)
